2-(Difluoromethyl)thiophene
Description
2-(Difluoromethyl)thiophene is a fluorinated heterocyclic compound characterized by a thiophene ring substituted with a difluoromethyl (-CF₂H) group at the 2-position. This substitution imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The difluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs due to fluorine’s electronegativity and lipophilicity .
Properties
IUPAC Name |
2-(difluoromethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2S/c6-5(7)4-2-1-3-8-4/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDSDYKMADXYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Difluoromethylation via Halogenated Intermediates
The most efficient route involves the direct introduction of a difluoromethyl group onto a prefunctionalized thiophene scaffold. A patent by CN101987842A outlines a two-step process starting with 3-bromo-2-methylthiophene (Compound 3). Bromination at the 3-position is achieved using liquid bromine (Br2) in the presence of zinc acetate, yielding 85% purity (GC analysis). Subsequent Grignard reaction with magnesium and dry ice/tetrahydrofuran forms the carboxylic acid derivative, which undergoes decarboxylation to install the difluoromethyl group.
Critical to this method is the use of inert gases (nitrogen/argon) to prevent oxidation during the Grignard step. The final hydrolysis with hydrochloric acid affords 2-methylthiophene-3-carboxylic acid with 85.4% yield. While this approach avoids transition metals, the use of hazardous bromine necessitates stringent safety protocols.
Table 1: Reaction Conditions for Direct Difluoromethylation
| Step | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| Bromination | Br2, Zn(OAc)2 | 80°C | 93% | 95% |
| Grignard Reaction | Mg, CO2 | -40°C to RT | 85.4% | 94% |
Cyclization of Difluoromethyl Thioethers
An alternative method reported by ACS Organic Process Research & Development employs a one-pot difluoromethylation-cyclization sequence. Benzyl mercaptan reacts with chlorodifluoromethane (R-22) in the presence of tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1), forming difluorobenzyl thioether. Cyclization with chlorine gas (Cl2) in chloroform at -30°C yields N-difluoromethylthiophthalimide, a precursor to this compound.
This method achieves 61% yield for the thioether intermediate and 75% for the cyclized product. The use of TDA-1 as a phase-transfer catalyst enhances reaction efficiency by stabilizing the difluoromethyl anion. However, the toxicity of Cl2 and CHCl3 limits its appeal for large-scale production.
Halogen Exchange Reactions
A less common approach involves halogen exchange on 2-(chloromethyl)thiophene using potassium fluoride (KF) in polar aprotic solvents. While theoretically straightforward, this method suffers from low yields (<50%) due to competing side reactions and the poor nucleophilicity of fluoride ions. Modifications using crown ethers or ionic liquids have been explored but lack reproducibility across studies.
Optimization and Scalability Considerations
Temperature and Catalysis
The Grignard reaction in Method 2.1 requires precise temperature control (-40°C during CO2 addition) to prevent THF decomposition. In contrast, Method 2.2 operates at milder conditions (-30°C to 23°C), favoring energy efficiency. Catalytic TDA-1 reduces reaction time from 24h to 4h, underscoring its role in kinetic acceleration.
Solvent Selection
Tetrahydrofuran (THF) and chloroform are preferred for their ability to dissolve both organic and inorganic reactants. However, THF’s low boiling point (66°C) complicates reflux setups, while chloroform’s toxicity necessitates closed-system processing. Ethyl acetate (EA) is employed in post-reaction extraction due to its immiscibility with aqueous phases and ease of removal.
Analytical Characterization
1H NMR spectra of this compound show distinct signals for the thiophene ring (δ 7.01–7.45 ppm) and difluoromethyl group (δ 2.78 ppm, singlet). Gas chromatography (GC) confirms purity >94%, with retention times matching authentic standards. Mass spectrometry (MS) reveals a molecular ion peak at m/z 148 (M+), consistent with the molecular formula C5H4F2S.
Applications and Derivatives
This compound serves as a precursor for DAO inhibitors, as demonstrated by its structural analogs in PMC6193832. The difluoromethyl group enhances binding affinity to enzyme active sites through hydrophobic interactions with tyrosine residues. Derivatives such as thiophene-2-carboxylic acids exhibit IC50 values <1 µM, highlighting their therapeutic potential.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.
Major Products: The major products formed from these reactions include difluoromethyl-substituted thiophene derivatives, sulfoxides, sulfones, and various substituted thiophenes .
Scientific Research Applications
Major Reactions of 2-(Difluoromethyl)thiophene
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Sulfoxides or sulfones |
| Reduction | Thiol derivatives |
| Substitution | Substituted thiophene derivatives |
Chemistry
In synthetic chemistry, this compound serves as a crucial precursor for creating more complex molecules. Its unique properties allow for the development of novel compounds with enhanced biological activities .
Biology
Research indicates that thiophene derivatives, including this compound, exhibit significant biological activities. They have been studied for their potential antimicrobial and anti-inflammatory properties. The difluoromethyl group contributes to increased binding affinity to biological targets, which may modulate their activity .
Case Study: Anti-Inflammatory Activity
- A study on various thiophene derivatives demonstrated that certain compounds showed superior anti-inflammatory effects compared to traditional drugs like indomethacin. The binding energies of these compounds against COX-2 and 5-LOX enzymes indicated their potential as dual inhibitors .
Case Study: Antileishmanial Activity
- A library of novel thiophene derivatives was synthesized to evaluate their activity against Leishmania major, a protozoan parasite. Among these, compound 5D exhibited potent in vitro activity with an EC50 of 0.09 µM, demonstrating significant promise as an anti-leishmanial agent .
Industrial Applications
In industry, this compound is utilized in the development of materials with specific electronic or optical properties. Its incorporation into polymers and other materials enhances their performance characteristics, making them suitable for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)thiophene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Thiophene Derivatives
Structural and Electronic Comparisons
Table 1: Key Properties of Selected Thiophene Derivatives
Key Observations :
- Electronic Effects : The difluoromethyl group in this compound exhibits strong electron-withdrawing inductive effects (-I), reducing electron density on the thiophene ring compared to methyl (-CH₃) or acetyl (-COCH₃) substituents. This enhances reactivity in electrophilic substitutions .
Biological Activity
2-(Difluoromethyl)thiophene is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for various biological applications, including enzyme inhibition and antimicrobial activity.
Chemical Structure and Properties
The compound consists of a thiophene ring substituted with a difluoromethyl group. This substitution plays a crucial role in its biological activity by influencing its interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C5H4F2S |
| Molecular Weight | 134.15 g/mol |
| LogP | Indicates enhanced lipophilicity |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity through:
- Hydrogen Bonding: Strong interactions with polar residues.
- Hydrophobic Interactions: Favorable interactions with non-polar regions of target proteins.
- π-π Stacking: The thiophene ring can engage in π-π stacking interactions with aromatic amino acids, enhancing binding stability.
Biological Activity Studies
Recent studies have highlighted the potential of this compound in various biological contexts:
-
Enzyme Inhibition:
- Research indicates that thiophene derivatives can act as inhibitors for D-amino acid oxidase (DAO), which is involved in neurotransmitter metabolism. Structure-activity relationship (SAR) studies have shown that small substituents on the thiophene ring are well-tolerated, suggesting that modifications can enhance inhibitory potency .
- Inhibition studies reveal that this compound derivatives can significantly affect enzyme kinetics, potentially leading to therapeutic applications in neuropsychiatric disorders.
-
Antimicrobial Activity:
- Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. The presence of the thiophene ring and difluoromethyl group is believed to contribute to their efficacy.
- Case studies indicate that these compounds exhibit both antibacterial and antifungal activities, making them suitable candidates for the development of new antimicrobial agents.
Case Study 1: D-Amino Acid Oxidase Inhibition
A series of thiophene derivatives, including those with difluoromethyl substitutions, were evaluated for their ability to inhibit DAO. The results showed that compounds with smaller substituents on the thiophene ring exhibited higher inhibitory activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various thiophene derivatives, compounds containing the difluoromethyl group were found to have significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
